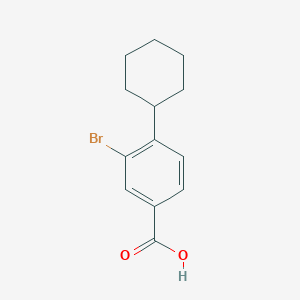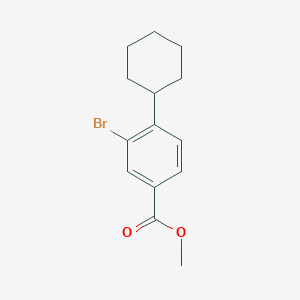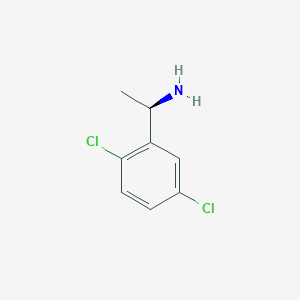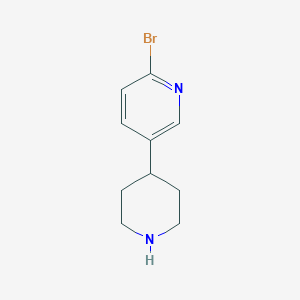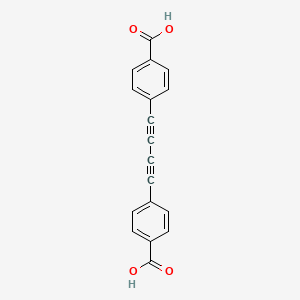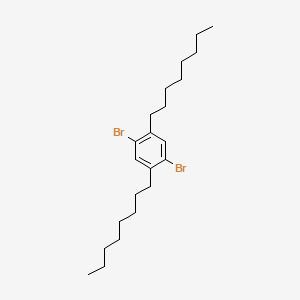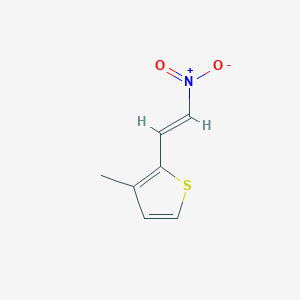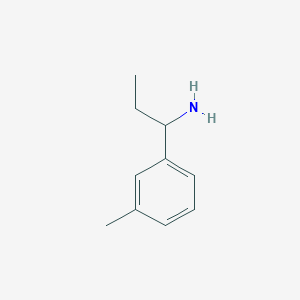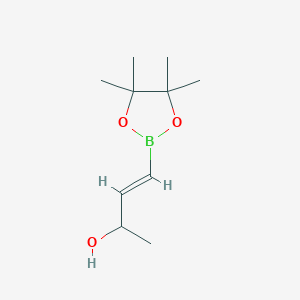
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
Descripción general
Descripción
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol, hereafter referred to as TMDB, is an organic compound with a wide range of applications in the scientific research field. TMDB is a boron-containing four-membered ring compound that is synthesized through a number of different methods, and can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Intermediate in Organic Synthesis : The compound is utilized as an intermediate in organic synthesis. For instance, it serves as a boric acid ester intermediate with benzene rings in various compounds, as demonstrated by Huang et al. (2021) and Ye et al. (2021). These studies also highlighted the use of density functional theory (DFT) for molecular structure analysis, comparing the results with X-ray diffraction values to validate their findings (Huang et al., 2021); (Ye et al., 2021).
Role in Crystal Structure Analysis : The compound is also essential in crystallography. For example, in the study by Wu et al. (2021), it was used to analyze crystal and vibrational properties of certain synthesized compounds. Their research included DFT calculations for comparative analysis of spectroscopic data (Wu et al., 2021).
Detection and Sensing Applications
Fluorescence Probes : It has been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, as studied by Lampard et al. (2018). These probes exhibited varied fluorescence responses to hydrogen peroxide, highlighting the role of the compound in developing sensitive detection systems (Lampard et al., 2018).
Sensing and Detection of Oxidative Stress : Wang and Franz (2018) demonstrated the use of the compound in prochelators for oxidative stress detection. This research focused on enhancing the hydrolytic stability and efficiency of prochelators in cellular protection against oxidative stress (Wang & Franz, 2018).
Material Synthesis and Characterization
Electroluminescent Material Synthesis : As shown in the study by Qiong (2002), this compound was analyzed as part of the synthesis process for electroluminescent materials. The study involved mass spectrometry to understand the relationship between ions and the parent compound during synthesis (Hou Qiong, 2002).
Polymer Synthesis : This compound has been used as a building block in polymer synthesis, as explored by Xiangdong et al. (2017) for the synthesis of electron transport materials. Their work represents a practical approach in synthesizing key intermediates for material science applications (Zha Xiangdong et al., 2017).
Propiedades
IUPAC Name |
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZSELHFLRJHW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
